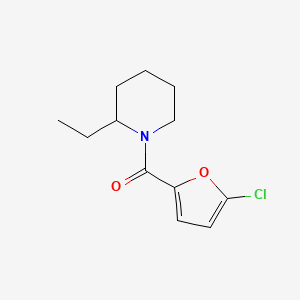
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone, also known as DQP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in 2013 by a team of researchers at the University of California, San Francisco.
Wirkmechanismus
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone acts as a competitive inhibitor of the dopamine transporter, which prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone are still being studied, but it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase locomotor activity and induce hyperactivity in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone in lab experiments is that it is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation is that it has not yet been studied extensively in humans, so its effects on human physiology are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain. Further research is needed to fully understand the biochemical and physiological effects of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone involves several steps, including the use of various reagents and solvents. The process begins with the reaction of 4-methoxypiperidine with 2-bromomethyl-1,3-dioxolane to form 2-(4-methoxypiperidin-1-yl)ethanol. This intermediate is then reacted with 3,4-dihydro-2H-quinoline to form the final product, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine in the brain. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-15-8-11-18(12-9-15)13-17(20)19-10-4-6-14-5-2-3-7-16(14)19/h2-3,5,7,15H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYLBRIBRYMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)



![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)


